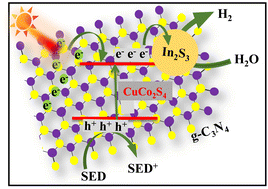Colloidal synthesis of a heterostructured CuCo2S4/g-C3N4/In2S3 nanocomposite for photocatalytic hydrogen evolution†
Energy Advances Pub Date: 2023-08-09 DOI: 10.1039/D3YA00191A
Abstract
The introduction of the hot injection approach in designing effective nanocomposites with heterostructures significantly enhances the photocatalytic performance by reinforcing their active sites and facilitating the directed transfer of photocarriers. Here, we present a rapid and easy fabrication process for the synthesis of CuCo2S4 and CuCo2S4/g-C3N4/In2S3 heterostructures by the colloidal hot injection method and employed them for photocatalytic H2 generation under visible light irradiation. The as-prepared materials exhibit unique properties, specifically visible light absorption, suppressed recombination of photogenerated charge carriers, and sustainable H2 production over prolonged exposure to light irradiation. The catalysts were characterized well to investigate the structural, photophysical and electronic properties. In the CuCo2S4/g-C3N4/In2S3 composite, CuCo2S4 and In2S3 nanoparticles are deposited on 2D g-C3N4. The post synthetically modified hybrid photocatalyst CuCo2S4/g-C3N4/In2S3 greatly influences the redox and e−–h+ separation process and exhibits an impressive rate of HER (∼11.66 mmol h−1g−1), suppressing the pristine CuCo2S4 (∼1.32 mmol h−1g−1). Because of the band gap energy and potential of the conduction band of the components, we proposed a type-I scheme of photocatalytic reaction. The experimental results indicate that the heterostructured materials exhibit remarkably high activity for hydrogen evolution. The DFT results demonstrate the role of g-C3N4 and In2S3 in improving the photocatalytic performance of the hybrid CuCo2S4 catalyst, which leads to superior catalytic behaviour. Furthermore, the increased photocatalytic activity of CuCo2S4/g-C3N4/In2S3 is ascribed to the synergistic interaction of CuCo2S4, In2S3 nanoparticles and g-C3N4, which form an electron transfer channel to harvest photo-generated electrons.


Recommended Literature
- [1] A study of the electronic structure and structural stability of Gd2Ti2O7 based glass-ceramic composites†
- [2] A simple method for fabricating drugs containing a cis-o-diol structure into guanosine-based supramolecular hydrogels for drug delivery†
- [3] Note on a counterfeit gold coin
- [4] Theoretical studies of transition metal complexes with nitriles and isocyanides
- [5] Effects of area, aspect ratio and orientation of rectangular nanohole on the tensile strength of defective graphene – a molecular dynamics study
- [6] Oligo-ethylene-glycol based thin-film composite nanofiltration membranes for effective separation of mono-/di-valent anions†
- [7] The mannose 6-phosphate receptor targeted with porphyrin-based periodic mesoporous organosilica nanoparticles for rhabdomyosarcoma theranostics
- [8] Towards continuous processes for the synthesis of precursors of amorphous Si/B/N/C ceramics†‡
- [9] Back matter
- [10] Morphology-controllable fabrication of organic microcrystals by solid-phase reactions: revealing morphology-sensitive highly efficient phosphorescence and enhanced near-infrared absorption†










